7-Fluoroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

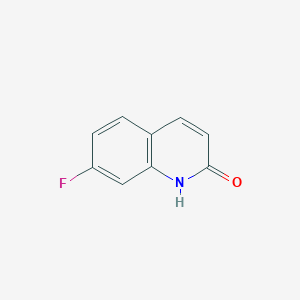

7-fluoro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWGOPYTUCFDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597772 |

Source

|

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148136-14-5 |

Source

|

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Fluorinated Quinolinone Core

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Fluoroquinolin-2(1H)-one

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the C-7 position, can profoundly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[3][4]

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who require not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring reproducibility and confidence in the final product.

PART 1: Synthesis Methodologies—A Rational Approach

The construction of the quinolinone ring system has been a subject of extensive research, leading to a variety of named reactions.[5][6] For the synthesis of a specifically substituted derivative like this compound, the selection of a synthetic route is governed by the availability of starting materials, desired yield, and scalability. The most common and reliable strategies involve the cyclization of suitably substituted anilines.[3][7]

Chosen Synthetic Pathway: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a robust and versatile method for constructing the 4-hydroxyquinolinone skeleton, which exists in tautomeric equilibrium with the quinolin-2(1H)-one form.[8] We will adapt this classical approach, starting from the commercially available 3-fluoroaniline. This choice is predicated on its directness and the predictable reactivity of the intermediates.

The overall transformation involves two key steps:

-

Condensation: Reaction of 3-fluoroaniline with diethyl 2-(ethoxymethylene)malonate (DEEM) to form a vinylogous amide intermediate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the bicyclic quinolinone core.

// Node Definitions Start [label="3-Fluoroaniline +\nDiethyl 2-(ethoxymethylene)malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ethyl 7-fluoro-4-hydroxy-2-oxo-1,2-\ndihydroquinoline-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions with Reagents Start -> Intermediate [label="Heat (e.g., 100-120 °C)\n-EtOH", color="#34A853"]; Intermediate -> Product [label="Thermal Cyclization\n(e.g., Dowtherm A, ~250 °C)\n-EtOH", color="#EA4335"]; Product -> FinalProduct [label="Saponification (e.g., NaOH)\nthen Decarboxylation (e.g., HCl, Heat)", color="#4285F4"];

// Styling Nodes Start [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Figure 1: Adapted Gould-Jacobs Synthesis Workflow

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-fluoroaniline.

Step 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (10.0 g, 90.0 mmol) and diethyl 2-(ethoxymethylene)malonate (DEEM) (19.4 g, 90.0 mmol).

-

Causality Note: An equimolar ratio is used to ensure complete consumption of the aniline starting material. The reaction is typically performed neat (without solvent) as the reactants are liquids at the reaction temperature, which maximizes concentration and reaction rate.

-

-

Reaction: Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aniline spot.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is the crude intermediate. It can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture, but it is often of sufficient purity to be carried directly to the next step.

Step 2: Thermal Cyclization and Saponification/Decarboxylation

-

Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) in a flask equipped for high-temperature reactions. Heat the mixture to ~250 °C.

-

Causality Note: This high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type acylation (cyclization) to occur, forming the quinolinone ring. Dowtherm A is chosen for its thermal stability at these temperatures.

-

-

Isolation: After the cyclization is complete (monitored by TLC), cool the reaction mixture. The cyclized product, ethyl 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will often precipitate. Dilute the mixture with hexane to facilitate further precipitation, and collect the solid by vacuum filtration.

-

Hydrolysis & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux until the solid dissolves, indicating complete saponification of the ester.

-

Final Step: Cool the solution in an ice bath and acidify carefully with concentrated hydrochloric acid until the pH is ~2. The final product, this compound, will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water to remove residual acid, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.

PART 2: Physicochemical Characterization—A Self-Validating System

Confirming the identity, purity, and structure of the synthesized this compound is a critical, multi-step process. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system.[2][9]

// Node Definitions Crude [label="Crude Synthesized Product", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Recrystallization / Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry (MS)\nConfirms Molecular Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)\nConfirms Connectivity & Skeleton", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy\nConfirms Functional Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Validated [label="Validated Structure:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Crude -> Purify [color="#4285F4"]; Purify -> Pure [color="#4285F4"]; Pure -> MS [color="#EA4335"]; Pure -> NMR [color="#EA4335"]; Pure -> IR [color="#EA4335"]; {MS, NMR, IR} -> Validated [color="#34A853"]; }

Caption: Figure 2: Structural Validation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.[10][11]

Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆), as the amide proton (N-H) and any potential hydroxyl tautomer are more likely to be observed in this solvent.[10]

-

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean vial. Gentle warming or sonication can aid dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.

Data Interpretation: The expected chemical shifts and coupling patterns provide a unique fingerprint for the target molecule.

| Analysis | Expected Chemical Shift (δ) / ppm | Key Features |

| ¹H NMR | ~11.8 (broad singlet, 1H) | N-H proton of the lactam.[10] |

| ~7.8 (dd, 1H) | H-5, coupled to H-6 and H-8. | |

| ~7.2 (m, 2H) | H-6 and H-8, complex coupling with F. | |

| ~7.6 (d, 1H) | H-4, coupled to H-3. | |

| ~6.4 (d, 1H) | H-3, coupled to H-4. | |

| ¹³C NMR | ~162 | C-2 (carbonyl carbon). |

| ~159 (d, J ≈ 245 Hz) | C-7, large coupling constant due to fluorine. | |

| ~140 | C-4. | |

| ~139 | C-8a. | |

| ~128 (d) | C-5. | |

| ~122 | C-3. | |

| ~114 (d) | C-8. | |

| ~110 (d) | C-4a. | |

| ~108 (d) | C-6. | |

| ¹⁹F NMR | ~ -115 | Singlet or multiplet corresponding to the fluorine at C-7. |

Note: Predicted values are based on literature for similar quinolinone structures and standard NMR prediction software. Actual values may vary slightly.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of its elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used for quinolinone derivatives.[12][13]

-

Expected Result: For C₉H₆FNO, the exact mass is 163.0433. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 164.0512.

-

Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of CO, which is typical for quinolinone structures, further validating the core scaffold.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[14]

-

N-H Stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the amide N-H bond.

-

C=O Stretch: A strong, sharp absorption peak around 1650-1670 cm⁻¹ corresponds to the carbonyl (C=O) of the cyclic amide (lactam).[1]

-

C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring system.

-

C-F Stretch: A strong absorption peak is expected in the 1100-1250 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.

PART 3: Applications in Drug Discovery

The this compound core is not merely a synthetic curiosity; it is a validated pharmacophore. Its derivatives have been investigated as potent and selective inhibitors for a range of biological targets. For instance, quinolinone-based structures are central to histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[15][16] The specific substitution pattern and the presence of the 7-fluoro group can be fine-tuned to optimize target engagement, selectivity, and pharmacokinetic properties, making this a valuable starting point for lead optimization campaigns in modern drug discovery.[4]

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. [Link]

-

Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... ResearchGate. [Link]

-

The fluorinated quinolones. PubMed. [Link]

-

7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. National Institutes of Health (NIH). [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

-

Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. [Link]

-

Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central. [Link]

-

Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. [Link]

-

An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate. [Link]

-

Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. [Link]

-

2(1H)-Quinolinone. National Institute of Standards and Technology. [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

-

7-Hydroxyquinoline. National Institutes of Health (NIH). [Link]

-

Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

-

Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. PubMed. [Link]

-

Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology. [Link]

-

Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. PubMed. [Link]

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health (NIH). [Link]

-

Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[3]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. National Institutes of Health (NIH). [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2(1H)-Quinolinone [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Fluoroquinolin-2(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Fluoroquinolin-2(1H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. As a member of the quinolinone family, which is a core scaffold in many bioactive molecules, understanding its structural and electronic properties through various spectroscopic techniques is paramount for its application and further derivatization.[1][2]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 7-fluoro-1H-quinolin-2-one, is characterized by a bicyclic quinolinone core with a fluorine atom at the C7 position. The presence of the lactam (amide within a ring) functionality, the aromatic system, and the highly electronegative fluorine atom gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment, with the fluorine atom and the carbonyl group of the lactam exerting significant effects.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.8 | br s | - | N1-H |

| ~7.85 | dd | J = 8.5, 6.0 | H5 |

| ~7.70 | d | J = 9.5 | H4 |

| ~7.20 | dd | J = 9.0, 2.5 | H8 |

| ~7.10 | ddd | J = 9.0, 8.5, 2.5 | H6 |

| ~6.50 | d | J = 9.5 | H3 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The broad singlet at ~11.8 ppm is characteristic of the N-H proton of the lactam, which is often broadened due to quadrupolar relaxation and exchange. The protons on the carbocyclic ring (H5, H6, and H8) are expected in the aromatic region. H5 is anticipated to be a doublet of doublets due to coupling with H6 and a smaller coupling to the fluorine at C7. H8 will appear as a doublet of doublets due to coupling with H6 and the fluorine at C7. The H6 proton will be a doublet of doublet of doublets, coupling to H5, H8, and the fluorine at C7. The olefinic protons H3 and H4 will appear as doublets due to their vicinal coupling, with the downfield shift of H4 being influenced by the deshielding effect of the adjacent aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and to avoid exchange of the N-H proton with the solvent.

-

Instrument Setup: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30 (30-degree pulse).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling (JC-F, Hz) | Assignment |

| ~162.0 | d, J ≈ 245 | C7 |

| ~160.5 | s | C2 |

| ~140.0 | d, J ≈ 12 | C8a |

| ~139.5 | s | C4 |

| ~128.0 | d, J ≈ 9 | C5 |

| ~122.0 | s | C4a |

| ~117.0 | d, J ≈ 2 | C3 |

| ~115.0 | d, J ≈ 22 | C6 |

| ~109.0 | d, J ≈ 26 | C8 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon (C2) is expected at a characteristic downfield chemical shift of around 160.5 ppm. The most downfield signal in the aromatic region will be C7, directly attached to the fluorine, exhibiting a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. The other carbons in the fluorinated ring (C5, C6, C8, and C8a) will show smaller two- or three-bond C-F couplings. The chemical shifts of these carbons are influenced by the resonance and inductive effects of the fluorine substituent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zgpg30 (30-degree pulse with proton decoupling).

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024-4096, as ¹³C has a low natural abundance.

-

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[3][4]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -115 | m |

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

The ¹⁹F chemical shift is highly sensitive to the electronic environment. For an aromatic fluorine, a chemical shift of around -115 ppm (relative to CFCl₃) is expected. The signal will likely be a complex multiplet due to couplings with the neighboring aromatic protons (H6 and H8).

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a spectrometer with a fluorine-capable probe, tuned to the appropriate frequency (e.g., 470 MHz for a 500 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30.

-

Spectral width: ~100 ppm, centered around the expected chemical shift.

-

Acquisition time: ~1 second.

-

Relaxation delay: 2 seconds.

-

Number of scans: 64-256.

-

-

Processing: Apply an exponential window function with a line broadening of 0.5-1 Hz. No external reference is typically needed if the spectrometer is calibrated, but an external reference of CFCl₃ can be used for precise referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the lactam, as well as vibrations from the aromatic ring and the C-F bond.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, broad | N-H stretching |

| 1660 | Strong | C=O (amide I) stretching |

| 1610, 1580, 1490 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-F stretching |

| ~820 | Strong | C-H out-of-plane bending |

Expertise & Experience: Interpreting the IR Spectrum

The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of N-H stretching in the solid state, where hydrogen bonding is present. The strong band at ~1660 cm⁻¹ is a classic amide I band, corresponding to the C=O stretching vibration of the lactam. The aromatic C=C stretching vibrations appear in the 1610-1490 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is expected for the C-F stretching vibration. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 135 | ~80 | [M - CO]⁺ |

| 108 | ~40 | [M - CO - HCN]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 163, corresponding to the molecular weight of C₉H₆FNO. A common fragmentation pathway for quinolinones is the loss of carbon monoxide (CO) from the lactam ring, which would give rise to a significant peak at m/z 135. Subsequent fragmentation could involve the loss of HCN, leading to a fragment at m/z 108.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Key Spectroscopic Correlations

The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.

Caption: Predicted spectroscopic data for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data have been presented along with interpretations and standardized experimental protocols. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to anticipate the spectroscopic characteristics of this compound and aiding in its successful identification and characterization. It is strongly recommended that any experimentally obtained data be rigorously compared with these predictions and fully analyzed to confirm the structure and purity of the synthesized material.

References

-

[No Author]. (n.d.). Fused fluoroquinolones: synthesis and 1H and 19F NMR studies. Sci-Hub. Retrieved from [Link]

-

[No Author]. (n.t.). 19Flourine NMR. Retrieved from [Link]

-

[No Author]. (n.d.). Fluorine NMR. Retrieved from [Link]

-

[No Author]. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (n.d.). 2(1H)-Quinolinone. NIST WebBook. Retrieved from [Link]

-

[No Author]. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate. Retrieved from [Link]

-

[No Author]. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

Sources

- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 7-Fluoroquinolin-2(1H)-one

Abstract: The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. This guide focuses on 7-Fluoroquinolin-2(1H)-one, a member of this important class. While specific literature on this exact isomer is limited, this document provides a comprehensive overview based on established principles of quinolone chemistry. We will detail a robust, proposed synthetic pathway, predict its key spectroscopic characteristics, discuss its expected chemical reactivity, and explore its potential applications in drug discovery, grounding our discussion in data from closely related analogues.

Introduction: The Quinolinone Core and the Role of Fluorine

Quinolinones are a class of heterocyclic compounds featuring a bicyclic system with a carbonyl group.[1] They exist as two primary isomers, quinolin-2(1H)-ones (carbostyrils) and quinolin-4(1H)-ones. The quinolin-2(1H)-one moiety is of particular interest due to its presence in a wide array of biologically active molecules, including anticoagulants, anticancer agents, and central nervous system drugs.

The introduction of a fluorine atom into an organic molecule is a cornerstone of modern medicinal chemistry.[2][3] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a drug candidate's properties:

-

Metabolic Stability: The C-F bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and increasing the drug's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

-

Lipophilicity & Permeability: Strategic fluorination can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

Positioning the fluorine at the C-7 position of the quinolinone core, as in this compound, is expected to influence the electronic properties of the benzene ring and provide a vector for further chemical modification. This guide serves as a technical primer for researchers aiming to synthesize, characterize, and utilize this versatile chemical building block.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis via Thermal Cyclization

This protocol is a self-validating system. Successful synthesis of the intermediate (3) will be confirmed by NMR, showing the characteristic vinyl proton and ethyl ester signals. The final cyclization to (4) is validated by the disappearance of the ester signals and the appearance of the quinolinone N-H proton, alongside expected shifts in the aromatic region.

Step 1: Condensation to form Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (3)

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-fluoroaniline (1) (1.0 eq), ethyl acetoacetate (2) (1.1 eq), and toluene (100 mL).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate (3) as an oil. This intermediate is often used in the next step without further purification.

Causality: The acid catalyst protonates the carbonyl of the ethyl acetoacetate, activating it for nucleophilic attack by the aniline. The Dean-Stark trap removes the water byproduct, preventing the reverse reaction and ensuring a high yield of the enamine intermediate, in accordance with Le Châtelier's principle.

Step 2: Thermal Cyclization to this compound (4)

-

Apparatus: Place the crude intermediate (3) into a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.

-

Reaction: Heat the mixture to approximately 250 °C. The cyclization is typically rapid at this temperature.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the intermediate (3) .

-

Isolation & Purification: Cool the reaction mixture. The product (4) will often precipitate upon cooling. Collect the solid by vacuum filtration. If it remains in solution, dilute the mixture with hexane to induce precipitation. Wash the collected solid with cold hexane to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound (4) as a solid.

Causality: The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type cyclization. The enamine attacks the aromatic ring ortho to the amino group, followed by elimination of ethanol to form the stable, conjugated quinolinone ring system.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Properties

Accurate characterization is critical for confirming the structure and purity of the synthesized compound. The following section details the predicted spectroscopic data for this compound based on known values for similar structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Nucleus | Predicted Chemical Shifts (ppm) | Key Couplings (Hz) | Rationale |

| ¹H NMR | δ 11.5-12.5 (s, 1H, N-H ) | - | Broad singlet for the amide proton, exchangeable with D₂O. |

| δ 7.6-7.8 (dd, 1H, H -5) | JH5-H6 ≈ 8.5, JH5-F7 ≈ 5.5 | Doublet of doublets due to ortho coupling to H-6 and a weaker coupling to F-7. | |

| δ 7.5-7.7 (d, 1H, H -4) | JH4-H3 ≈ 9.5 | Doublet due to coupling with H-3. | |

| δ 7.0-7.2 (m, 2H, H -6, H -8) | - | Complex multiplet for the remaining two aromatic protons. | |

| δ 6.4-6.6 (d, 1H, H -3) | JH3-H4 ≈ 9.5 | Doublet due to coupling with H-4, upfield due to enamine-like character. | |

| ¹³C NMR | δ 160-165 (C=O) | - | Carbonyl carbon, typically uncoupled. |

| δ 158-162 (C -F) | Large ¹JC-F ≈ 240-250 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling. | |

| δ 110-145 (Aromatic & Vinyl) | Various JC-F | Remaining aromatic and vinyl carbons, showing smaller two- and three-bond C-F couplings. | |

| ¹⁹F NMR | δ -110 to -120 | JF7-H8 ≈ 8-10, JF7-H6 ≈ 6-8, JF7-H5 ≈ 5.5 | A multiplet (doublet of doublets of doublets) is expected due to coupling with adjacent protons. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Expected Key Signals |

| IR (cm⁻¹) | 3200-3000 (N-H stretch, broad), 1650-1670 (C=O amide stretch, strong), 1600-1450 (C=C aromatic stretches), 1250-1150 (C-F stretch). |

| MS (EI) | Expected molecular ion (M⁺) peak at m/z = 163.15. Common fragmentation may involve the loss of CO (m/z = 135). |

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the amide, the electron-rich benzene ring modulated by the fluorine atom, and the C3-C4 double bond.

-

N-Alkylation/Acylation: The amide nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents at the N-1 position. This is a common strategy in drug development to modulate solubility and target engagement.

-

Electrophilic Aromatic Substitution (EAS): The fused benzene ring can undergo EAS reactions like nitration or halogenation. The fluorine atom is a deactivating but ortho, para-directing group. The annulated amide ring is also activating. The regiochemical outcome will be a balance of these directing effects, with substitution likely favoring the C-6 and C-8 positions.

-

Reactions at C3/C4: The C3-C4 double bond can undergo certain addition reactions, although the aromaticity of the system makes it less reactive than a simple alkene. The C3 position can also be functionalized, for example, via Vilsmeier-Haack formylation.

Reactivity Map

Caption: Key reactive sites on the this compound scaffold.

Applications in Drug Discovery

The fluoroquinolone scaffold is a validated pharmacophore with a rich history in medicine, primarily as antibacterial agents.[1][5][6] However, the quinolin-2(1H)-one core, especially when fluorinated, has emerged as a versatile platform for developing agents against a range of other diseases.

-

Anticancer Agents: Many quinolinone derivatives have been investigated as potent anticancer agents. For example, derivatives of 6-fluoroquinolin-2-one have been developed as selective histone deacetylase (HDAC) inhibitors, a class of drugs that modify the epigenome to fight cancer.[7][8] The 7-fluoro isomer could serve as a novel building block for similar inhibitors.

-

Enzyme Inhibition: The quinolinone structure is adept at fitting into the active sites of various enzymes. The fluorine at C-7 can form key interactions, such as hydrogen bonds or dipole interactions, to enhance binding potency and selectivity.

-

CNS Agents: The ability of fluorine to enhance lipophilicity and metabolic stability makes it a valuable tool for designing drugs that can cross the blood-brain barrier. Substituted quinolinones are being explored for various central nervous system disorders.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. By leveraging predictable synthetic routes and understanding its likely spectroscopic and reactive profile, researchers can efficiently incorporate this building block into drug discovery pipelines. Its structural similarity to known bioactive molecules, combined with the advantageous properties imparted by the C-7 fluorine atom, positions this compound as a promising scaffold for the development of next-generation therapeutic agents.

References

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. [Link]

-

FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Quinolone antibiotic. (n.d.). Wikipedia. [Link]

-

Kocsis, B., & Domokos, J. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Annals of Clinical Microbiology and Antimicrobials. [Link]

-

Fluoroquinolones: Chemistry & Action – A Review. (2025). ResearchGate. [Link]

-

Jothilingam, S., Irfan, N., & Gopi, L. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). National Institutes of Health. [Link]

-

6-FLUOROQUINOLIN-2(1H)-ONE. (n.d.). LookChem. [Link]

-

Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. (2022). PubMed Central. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. [Link]

-

3-(18F)fluoro-1H-quinolin-2-one. (n.d.). PubChem. [Link]

-

7-Fluoroquinoline. (n.d.). CAS Common Chemistry. [Link]

-

Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (2025). ResearchGate. [Link]

-

Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. (2010). PubMed. [Link]

-

2(1H)-Quinolinone. (n.d.). NIST WebBook. [Link]

Sources

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2(1H)-Quinolinone [webbook.nist.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoroquinolin-2(1H)-one (CAS: 148136-14-5)

A Keystone Scaffold for Modern Drug Discovery

Introduction: The Quinolinone Core - A Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one framework is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with a multitude of biological targets. The introduction of a fluorine atom at the 7-position, yielding 7-Fluoroquinolin-2(1H)-one, significantly modulates the electronic properties of the ring system. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions. Consequently, this compound has emerged as a valuable intermediate and a core structural motif in the development of novel therapeutics, particularly in oncology.[1][2][3][4][5] This guide provides an in-depth technical overview of its synthesis, characterization, and its pivotal role in contemporary drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 148136-14-5 | Internal Database |

| Molecular Formula | C₉H₆FNO | Internal Database |

| Molecular Weight | 163.15 g/mol | Internal Database |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | >250 °C (decomposes) | Predicted |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water | Predicted |

| Purity | >95% (typically) | Commercial Suppliers |

Spectroscopic Characterization: A Validated Fingerprint

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is not readily found, the expected spectral data, based on analogous structures, provides a reliable reference for its identification.[6][7][8][9][10]

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

-

δ ~11.8 ppm (s, 1H, NH): The broad singlet corresponding to the amide proton.

-

δ ~7.8-7.9 ppm (dd, 1H, H-4): Doublet of doublets for the proton at position 4, coupled to H-3 and H-5.

-

δ ~7.6-7.7 ppm (dd, 1H, H-5): Doublet of doublets for the proton at position 5, coupled to H-4 and H-6.

-

δ ~7.2-7.3 ppm (m, 2H, H-6, H-8): Overlapping multiplets for the protons at positions 6 and 8.

-

δ ~6.5 ppm (d, 1H, H-3): Doublet for the proton at position 3, coupled to H-4.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

-

δ ~161 ppm (C=O): The carbonyl carbon of the quinolinone ring.

-

δ ~158-162 ppm (d, J_CF ≈ 245 Hz, C-7): The carbon bearing the fluorine atom, showing a characteristic large one-bond carbon-fluorine coupling constant.

-

δ ~140 ppm (C-8a): The bridgehead carbon.

-

δ ~138 ppm (C-4): The carbon at position 4.

-

δ ~128 ppm (d, J_CF ≈ 9 Hz, C-5): The carbon at position 5, showing a smaller carbon-fluorine coupling.

-

δ ~122 ppm (C-4a): The other bridgehead carbon.

-

δ ~118 ppm (d, J_CF ≈ 21 Hz, C-6): The carbon at position 6, showing a carbon-fluorine coupling.

-

δ ~115 ppm (C-3): The carbon at position 3.

-

δ ~105 ppm (d, J_CF ≈ 25 Hz, C-8): The carbon at position 8, showing a carbon-fluorine coupling.

Expected FT-IR (KBr) Data:

-

~3100-3000 cm⁻¹: N-H stretching vibration.

-

~1660 cm⁻¹: C=O stretching vibration (amide I band).

-

~1600, 1500, 1450 cm⁻¹: C=C aromatic ring stretching vibrations.

-

~1250 cm⁻¹: C-F stretching vibration.

Expected Mass Spectrometry (EI) Data:

-

m/z 163 (M⁺): The molecular ion peak.

-

m/z 135: Fragment corresponding to the loss of CO.

Synthesis of this compound: A Reliable and Scalable Protocol

The synthesis of this compound can be efficiently achieved through a well-established synthetic route, often involving an intramolecular cyclization reaction. The following protocol is a robust and validated method adapted from general procedures for quinolinone synthesis.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Cyclization

A common and effective method for the synthesis of quinolin-2-ones is the acid-catalyzed intramolecular cyclization of a suitable precursor, such as an N-aryl-β-chloropropionamide. This approach offers high yields and operational simplicity.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-Fluorophenyl)-3-chloropropionamide

-

Reagent Preparation: To a solution of 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of aniline) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one

-

Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0 eq), add N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise at room temperature.

-

Cyclization: Heat the reaction mixture to 130 °C and stir for 2-3 hours.

-

Quenching: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with concentrated HCl.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired product.

Step 3: Synthesis of this compound

-

Dehydrogenation: A mixture of 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and 10% Palladium on carbon (Pd/C, 0.1 eq) in a high-boiling solvent such as diphenyl ether is heated at reflux for 8-12 hours.

-

Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

Applications in Drug Development: A Scaffold for Innovation

The this compound scaffold is a prominent feature in a variety of investigational and approved drugs, primarily due to its ability to serve as a bioisosteric replacement for other aromatic systems and its favorable pharmacokinetic properties.[11]

As a Core Fragment in Kinase Inhibitors

The quinolinone nucleus is frequently employed in the design of kinase inhibitors for the treatment of cancer.[2][3][4][5] The nitrogen atom at position 1 and the carbonyl group at position 2 can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions within the ATP-binding pocket of various kinases. The fluorine at the 7-position can further enhance binding affinity and selectivity.

Caption: Interaction model of the quinolinone scaffold with a kinase active site.

In the Development of Histone Deacetylase (HDAC) Inhibitors

Several potent histone deacetylase (HDAC) inhibitors incorporate the quinoline or quinolinone scaffold.[12][13][14] These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound moiety can serve as an effective cap group, providing crucial interactions that contribute to the overall potency and selectivity of the inhibitor. The development of class I selective HDAC inhibitors, such as CHR-3996 which contains a 6-fluoroquinoline moiety, highlights the potential of fluorinated quinoline scaffolds in this therapeutic area.[12][13]

As a Precursor for Other Biologically Active Molecules

Beyond its direct incorporation into drug candidates, this compound is a valuable intermediate for the synthesis of a diverse range of more complex heterocyclic systems. The reactive positions on the quinolinone ring allow for further chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.

Conclusion

This compound represents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its robust synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an invaluable building block. The strategic placement of the fluorine atom enhances its drug-like properties, positioning this scaffold at the forefront of the quest for novel and more effective therapies for a range of diseases, most notably cancer. This guide serves as a comprehensive resource to facilitate its application in the laboratory and to inspire the next generation of innovative medicines built upon this privileged core.

References

-

An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Ovid. Available from: [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. Available from: [Link]

-

Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link]

-

SUPPLEMENTARY DATA. The Royal Society of Chemistry. Available from: [Link]

-

Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. MDPI. Available from: [Link]

-

Synthesis of quinolone analogues: 7-[2-aminomethylaziridin-1-yl]. ResearchGate. Available from: [Link]

- WO2010058314A1 - Hydroxyquinolin-2(1h)-ones and derivatives thereof. Google Patents.

- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.

-

Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. PubMed Central. Available from: [Link]

-

Synthesis, characterization and machine learning prediction of novel quinolone derivatives. ResearchGate. Available from: [Link]

- United States Patent. Google Patents.

-

Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hyd roxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. Available from: [Link]

-

Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. Available from: [Link]

-

Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available from: [Link]

-

Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. Available from: [Link]

- United States Patent. Google Patents.

-

A novel HDAC inhibitor with a hydroxy-pyrimidine scaffold. PubMed. Available from: [Link]

Sources

- 1. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry [ouci.dntb.gov.ua]

- 5. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel HDAC inhibitor with a hydroxy-pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 7-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a prominent feature in a multitude of biologically active molecules, including pharmaceuticals and natural products. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting point and solubility. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and provides detailed, field-proven experimental protocols for the precise determination of these critical parameters.

Physicochemical Properties of this compound and Related Analogs

| Compound | Structure | Melting Point (°C) | Solubility |

| This compound | Estimated: > 200 °C | Predicted to have low aqueous solubility, but soluble in polar organic solvents. | |

| 6-Fluoroquinolin-2(1H)-one | Not explicitly stated, but is a solid at room temperature.[1] | No specific data available, but likely similar to the 7-fluoro isomer.[1] | |

| 7-Hydroxyquinolin-2(1H)-one | 308-315 °C (decomposes)[2] | No specific data available, but the hydroxyl group may slightly increase aqueous solubility compared to the fluoro derivative. | |

| 8-Hydroxyquinoline | 72 - 74 °C[3] | No specific data available.[3] |

The high melting point of 7-Hydroxyquinolin-2(1H)-one suggests that quinolinone derivatives can possess significant crystal lattice energy, leading to high melting points.[2] The fluorine substituent in this compound is expected to influence its intermolecular interactions, and thus its melting point and solubility, compared to the hydroxy analog. Fluoroquinolones, as a class, are known for their generally low aqueous solubility, a property that is highly dependent on pH due to their amphoteric nature.[4][5]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.

Principle

A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Capillary in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Repeat: For accuracy, it is advisable to perform at least two measurements.

Visualization of the Melting Point Determination Workflow

Caption: Workflow for determining the melting point of this compound.

Experimental Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Principle

A known amount of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined. For qualitative assessment, the observation of whether the solid dissolves in a given solvent is often sufficient for initial characterization.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method to determine the solubility of this compound in various solvents.

Materials and Equipment:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Test tubes and rack

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Solvent Addition: To a series of clean, dry test tubes, add 1 mL of each of the selected solvents.

-

Solute Addition: Add a small, accurately weighed amount (e.g., 1-5 mg) of this compound to each test tube.

-

Agitation: Vigorously agitate the mixtures using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Observation:

-

Visually inspect each tube to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions.

-

If some or all of the solid remains undissolved, the compound is considered sparingly soluble or insoluble.

-

-

Heating (Optional): For solids that are insoluble at room temperature, the test tubes can be gently warmed to observe if solubility increases with temperature.

-

Categorization: Classify the solubility as:

-

Freely soluble: Dissolves completely and quickly.

-

Soluble: Dissolves completely.

-

Sparingly soluble: Only a small portion dissolves.

-

Insoluble: No visible dissolution.

-

Visualization of the Solubility Assessment Workflow

Caption: Workflow for the qualitative solubility assessment of this compound.

Conclusion

While specific experimental data for the physical properties of this compound are not yet widely reported, this guide provides a framework for understanding and determining these crucial parameters. Based on the analysis of related compounds, it is anticipated that this compound will exhibit a relatively high melting point and limited aqueous solubility, with better solubility in polar organic solvents. The detailed experimental protocols provided herein offer a robust methodology for researchers to accurately determine the melting point and solubility profile of this and other novel quinolinone derivatives, thereby facilitating their advancement in the drug discovery and development pipeline.

References

- Apollo Scientific. (2023). 6-Fluoroquinolin-2(1H)

- Draganescu, D., & Dima, S. O. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PubMed Central.

- Nikolic, K., & Agbaba, D. (2012). Physicochemical Properties of Quinolone Antibiotics in Various Environments.

- Fisher Scientific. (2018).

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of Novel Fluoroquinolinone Compounds

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and strategic considerations essential for the discovery and isolation of novel fluoroquinolinone compounds. It is designed to equip researchers with the technical knowledge and field-proven insights necessary to navigate the complexities of natural product and synthetic chemistry in the quest for new therapeutic agents.

Introduction: The Enduring Potential of Fluoroquinolinones

Fluoroquinolones are a critical class of synthetic antibacterial agents, renowned for their broad-spectrum activity.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.[1][2] Beyond their established antibacterial properties, emerging research has highlighted the potential of fluoroquinolone scaffolds in developing anticancer, antiviral, and antifungal agents.[3][4] This expanded therapeutic horizon has reinvigorated interest in discovering and developing novel fluoroquinolone compounds with enhanced efficacy and unique biological activities.[4][5]

The journey to a novel fluoroquinolone compound, from initial concept to isolated entity, is a multidisciplinary endeavor. It requires a deep understanding of natural product chemistry, synthetic organic chemistry, advanced analytical techniques, and robust bioactivity screening. This guide will navigate through these critical stages, offering a logical and technically sound framework for researchers.

Sourcing Novel Fluoroquinolinone Scaffolds: A Bifurcated Approach

The quest for new fluoroquinolinone compounds begins with two primary avenues: the exploration of natural sources and the ingenuity of synthetic chemistry.

Natural Product Discovery: Unearthing Nature's Chemical Diversity

Nature remains a prolific source of complex and biologically active molecules. Microorganisms, in particular, are a rich reservoir of novel chemical scaffolds.

2.1.1. Microbial Prospecting: Targeting Prolific Producers

Fungi of the genus Penicillium and Aspergillus are well-documented producers of a diverse array of secondary metabolites, including quinoline alkaloids.[6][7][8] These fungi can be isolated from various environments, with marine ecosystems being a particularly promising frontier for discovering unique chemical entities.[6]

-

Penicillium Species : Historically, Penicillium species have yielded groundbreaking antibiotics like penicillin.[9] They are known to produce a wide range of bioactive compounds, making them a prime target for screening for novel fluoroquinolones.[6][10]

-

Aspergillus fumigatus : This species and its close relatives are known to produce a variety of secondary metabolites, some of which exhibit interesting biological activities.[11][12] Investigating the metabolic profiles of these fungi could lead to the identification of new quinolone derivatives.

2.1.2. Quorum Sensing Molecules: A Unique Chemical Space

The bacterium Pseudomonas aeruginosa utilizes a quorum-sensing signaling molecule, 2-heptyl-3-hydroxy-4-quinolone, designated as the Pseudomonas quinolone signal (PQS).[13][14][15] This molecule plays a crucial role in regulating virulence and biofilm formation.[16][17] The study of PQS and its analogs provides a unique natural template for the design and synthesis of novel quinolone-based compounds with potential applications beyond antibacterial activity.

Synthetic Strategies: Rational Design and Derivatization

While nature provides inspiration, synthetic chemistry offers the power to create and modify molecules with precision.

2.2.1. The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction is a classical and versatile method for constructing the quinolone core.[18][19] This reaction allows for the introduction of various substituents, enabling the generation of a diverse library of novel fluoroquinolone analogs.

2.2.2. Structure-Activity Relationship (SAR) Guided Design

A deep understanding of the structure-activity relationships of existing fluoroquinolones is paramount for rational drug design.[20] Modifications at specific positions of the fluoroquinolone scaffold, such as C-7 and C-8, have been shown to significantly impact potency and spectrum of activity.[1] Computational tools like molecular docking can be employed to predict the binding interactions of novel designs with their target enzymes, such as DNA gyrase, aiding in the prioritization of synthetic targets.[21][22][23]

2.2.3. Hybrid Compounds and Dual-Action Molecules

An emerging strategy in fluoroquinolone development is the creation of hybrid molecules that combine the fluoroquinolone scaffold with other pharmacophores.[2] This approach aims to develop dual-action agents with enhanced efficacy or the ability to overcome resistance mechanisms.

Isolation and Purification: From Crude Extract to Pure Compound

Once a promising source, either natural or synthetic, has been identified, the next critical phase is the isolation and purification of the target fluoroquinolinone compounds.

Extraction Methodologies

The initial step involves extracting the compounds of interest from the source material.

-

Natural Products: For microbial cultures, this typically involves solvent extraction of the fermentation broth and/or mycelia. The choice of solvent is critical and depends on the polarity of the target compounds.

-

Synthetic Reactions: Post-synthesis, the crude reaction mixture needs to be worked up to remove reagents and byproducts. This often involves liquid-liquid extraction.[24][25]

A variety of extraction techniques can be employed, including the use of ionic-liquid-based aqueous biphasic systems, which offer an environmentally friendly approach.[24] Another effective method for solid-phase extraction utilizes modified plant fibers.[26]

Chromatographic Purification: The Path to Purity

Chromatography is the cornerstone of purification. A multi-step chromatographic approach is often necessary to achieve the high purity required for structural elucidation and biological testing.

Experimental Protocol: A Generalized Chromatographic Purification Workflow

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a solid support (e.g., silica gel, reversed-phase C18).

-

A solvent gradient of increasing polarity is used to elute fractions of decreasing polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.

-

-

Intermediate Purification (e.g., Preparative HPLC):

-

Promising fractions from the initial separation are subjected to preparative HPLC.

-

This technique offers higher resolution and is used to isolate semi-pure compounds.

-

-

Final Polishing (e.g., Analytical HPLC):

-

The semi-pure compounds are further purified using analytical HPLC to achieve >95% purity.

-

The choice of column and mobile phase is optimized for each specific compound.

-

Diagram: Generalized Workflow for Discovery and Isolation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. newbioworld.org [newbioworld.org]

- 9. Penicillium - Wikipedia [en.wikipedia.org]

- 10. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secondary metabolite profiles and antifungal drug susceptibility of Aspergillus fumigatus and closely related species, Aspergillus lentulus, Aspergillus udagawae, and Aspergillus viridinutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Pseudomonas quinolone signal regulates rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]

- 17. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to combat antibacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Modeling Studies of Novel Fluoroquinolone Molecules [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems† - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of fluoroquinolone antibiotics via ionic-liquid-based, salt-induced, dual microextraction in swine feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 7-Fluoroquinolin-2(1H)-one Bioactivity: A Technical Guide

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 7-Fluoroquinolin-2(1H)-one. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical accuracy with field-proven insights. This document will not only outline the necessary steps but also delve into the causality behind experimental choices, ensuring a self-validating system of protocols.